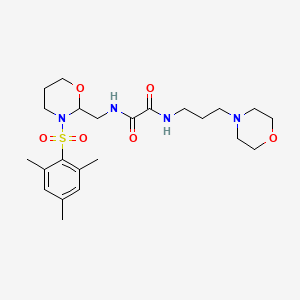
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound known for its unique structural properties
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and proteins .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit radical scavenging activity, particularly against ho• and hoo• radicals . This suggests that N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide may also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to induce phase ii enzymes by transcriptionally activating are via erk1/2- and jnk-dependent pathway .
Result of Action
Related compounds have been shown to exhibit antioxidant activities and protective effects against corrosion .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, related compounds have been shown to exhibit different levels of efficacy in different solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide typically involves a multi-step process:
Formation of the 1,3-oxazinan-2-yl core through a cyclization reaction.
Attachment of the mesitylsulfonyl group to the oxazinan core.
Introduction of the morpholinopropyl group via a nucleophilic substitution reaction.
Final coupling with oxalic acid derivatives to form the oxalamide structure.
Reaction conditions generally include controlled temperatures, use of organic solvents like dichloromethane, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated synthesis reactors. The process includes precise control of reaction times, temperatures, and reagent concentrations to ensure high yield and purity. Continuous flow reactors are often employed to optimize the synthesis process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : Leading to the formation of sulfone derivatives.
Reduction: : Resulting in the cleavage of sulfonyl groups.
Substitution: : Both nucleophilic and electrophilic substitutions can occur at different sites of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Solvents: : Commonly used solvents include dichloromethane, methanol, and ethanol.
Catalysts: : Lewis acids like aluminum chloride and base catalysts like sodium hydroxide.
Major Products
Sulfone derivatives from oxidation reactions.
Reduced oxalamide forms from reduction processes.
Substituted oxazinan and morpholinopropyl derivatives from substitution reactions.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis.
Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology
Investigated for its potential as a biochemical probe.
Studied for its interactions with biological macromolecules.
Medicine
Explored for its role as an enzyme inhibitor or receptor modulator.
Industry
Utilized in the manufacture of specialty chemicals.
Potential use in the production of advanced materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
N1-(methyl)-N2-(3-morpholinopropyl)oxalamide.
N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.
N1-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide.
Unique Properties
The presence of the mesitylsulfonyl group confers unique electronic and steric properties, differentiating it from other compounds in the same family.
The compound's specific oxazinan-2-yl configuration provides a distinctive three-dimensional structure, affecting its reactivity and interaction with other molecules.
By examining the compound's preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds, we can appreciate its significance in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O6S/c1-17-14-18(2)21(19(3)15-17)34(30,31)27-8-5-11-33-20(27)16-25-23(29)22(28)24-6-4-7-26-9-12-32-13-10-26/h14-15,20H,4-13,16H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZRIIUFHYOCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
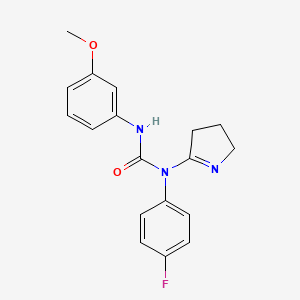
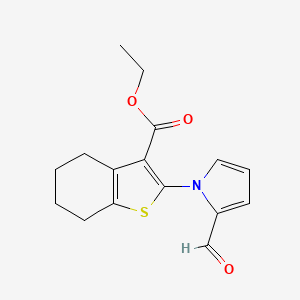

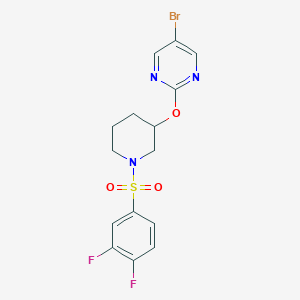
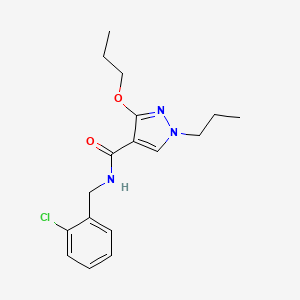
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)
![3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2535297.png)
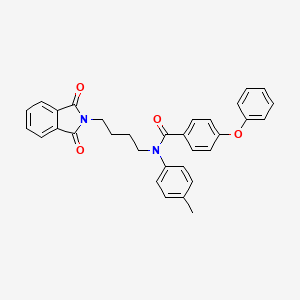
![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)
![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2535307.png)

